

HPLC-UV method parameters for 21-Dehydro Budesonide analysis

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Compound of Interest

Compound Name: **21-Dehydro Budesonide**

Cat. No.: **B1146664**

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An Application Note on the HPLC-UV Method for the Analysis of **21-Dehydro Budesonide**

Introduction

21-Dehydro Budesonide is a significant impurity and degradation product of Budesonide, a potent glucocorticoid used in the treatment of asthma and inflammatory bowel disease.^{[1][2]} The monitoring and quantification of **21-Dehydro Budesonide** in Budesonide formulations are crucial for ensuring the quality, stability, and purity of the final drug product.^[1] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely employed analytical technique for this purpose, offering a reliable and cost-effective method for its quantification.^[1] This application note details a robust HPLC-UV method for the analysis of **21-Dehydro Budesonide**.

Chromatographic Conditions

A reversed-phase HPLC method is utilized for the effective separation of **21-Dehydro Budesonide** from Budesonide and other related substances. The method parameters are summarized in the table below.

Parameter	Recommended Conditions
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile : Monobasic Potassium Phosphate Buffer (pH 3.2) (55:45, v/v)[3][4]
Flow Rate	1.0 mL/min[3][4]
Injection Volume	50 µL[3][4]
UV Detection	244 nm[3][4]
Column Temperature	Ambient[3][4]
Internal Standard	Dexamethasone[3][4]

Method Validation Summary

The analytical method was validated to demonstrate its suitability for the intended purpose. The validation parameters are summarized below.

Validation Parameter	Result
Linearity Range	1-20 µg/mL (for Budesonide, $R^2 > 0.999$)[3][4]
Limit of Detection (LOD)	0.05 µg/mL (for Budesonide)[3][4]
Limit of Quantitation (LOQ)	0.5 µg/mL (for Budesonide)[3][4]
Accuracy	High, with recovery > 90%[5]
Precision	High, with a relative standard deviation (RSD) of less than 2%[1]

Experimental Protocol

Preparation of Solutions

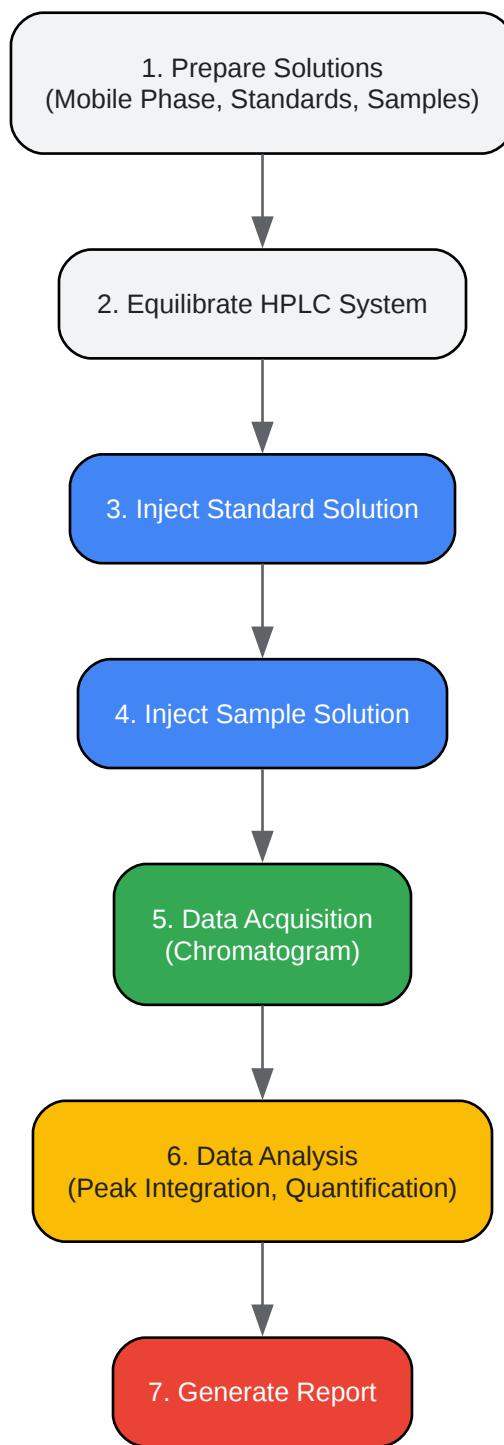
- Phosphate Buffer (pH 3.2): Prepare a solution of monobasic potassium phosphate in water and adjust the pH to 3.2 with orthophosphoric acid.[3]

- Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 55:45 (v/v) ratio.[3][4] Filter and degas the mobile phase before use.
- Standard Solution: Accurately weigh and dissolve an appropriate amount of **21-Dehydro Budesonide** and Dexamethasone (internal standard) in the mobile phase to prepare a standard solution of known concentration.
- Sample Solution: Prepare the sample containing **21-Dehydro Budesonide** by dissolving it in the mobile phase to achieve a concentration within the linearity range of the method.

Chromatographic Analysis

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject 50 μ L of the standard solution and record the chromatogram. The retention time for Dexamethasone is approximately 4.5 minutes and for Budesonide is approximately 7.2 minutes.[3][4] The retention time for **21-Dehydro Budesonide** is expected to be around 3.1 to 3.2 minutes.[1]
- Inject 50 μ L of the sample solution and record the chromatogram.
- Identify the peaks of **21-Dehydro Budesonide** and the internal standard in the sample chromatogram based on their retention times obtained from the standard chromatogram.
- Calculate the concentration of **21-Dehydro Budesonide** in the sample using the peak area ratio of the analyte to the internal standard.

Experimental Workflow



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Caption: HPLC-UV analysis workflow for **21-Dehydro Budesonide**.

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